molecular formula C23H32O6 B14447133 (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate CAS No. 79488-12-3

(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate

Cat. No.: B14447133
CAS No.: 79488-12-3
M. Wt: 404.5 g/mol
InChI Key: IGDWAPVDBKQDIA-MLFPRODXSA-N
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Description

(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is a steroidal compound with a complex structure It is derived from androstane, a fundamental steroid nucleus, and features two acetoxy groups at positions 3 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Oxidation: Introduction of keto groups at positions 6 and 17.

    Acetylation: Addition of acetoxy groups at positions 3 and 7 using acetic anhydride and a catalyst like pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional keto groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce various functional groups at positions 3 and 7.

Scientific Research Applications

(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but with different functional groups.

    Androstanediol: Another steroidal compound with hydroxyl groups at different positions.

    Androstenedione: A precursor to testosterone and estrone, with a similar steroid nucleus but different functional groups.

Uniqueness

(3beta,5alpha)-6,17-Dioxoandrostane-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its acetoxy groups and keto functionalities make it a versatile compound for various applications in research and industry.

Properties

CAS No.

79488-12-3

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

[(3S,5S,7R,8R,9S,10R,13S,14S)-7-acetyloxy-10,13-dimethyl-6,17-dioxo-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H32O6/c1-12(24)28-14-7-9-22(3)16-8-10-23(4)15(5-6-18(23)26)19(16)21(29-13(2)25)20(27)17(22)11-14/h14-17,19,21H,5-11H2,1-4H3/t14-,15-,16-,17+,19-,21+,22+,23-/m0/s1

InChI Key

IGDWAPVDBKQDIA-MLFPRODXSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C(=O)[C@H]2C1)OC(=O)C)CCC4=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(C(=O)C2C1)OC(=O)C)CCC4=O)C)C

Origin of Product

United States

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